molecular formula C10H25NOSi2 B11875598 N,N-Bis(trimethylsilyl)butanamide CAS No. 88515-02-0

N,N-Bis(trimethylsilyl)butanamide

Cat. No.: B11875598
CAS No.: 88515-02-0
M. Wt: 231.48 g/mol
InChI Key: MJPPAQRZXKYMPP-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)butanamide: is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butanamide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(trimethylsilyl)butanamide can be synthesized through the reaction of butanamide with hexamethyldisilazane in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(trimethylsilyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Trimethylsilyl Trifluoromethanesulfonate: Used as a catalyst in the synthesis.

    Hexamethyldisilazane: Reacts with butanamide to form the compound.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Butanamide: Formed during hydrolysis.

    Trimethylsilanol: Another product of hydrolysis.

Mechanism of Action

The mechanism by which N,N-Bis(trimethylsilyl)butanamide exerts its effects involves the formation of stable silyl groups that protect reactive sites on molecules. This protection allows for selective reactions to occur without interference from other functional groups . The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Uniqueness: N,N-Bis(trimethylsilyl)butanamide is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry. Its ability to form stable silyl-protected intermediates sets it apart from other similar compounds .

Properties

CAS No.

88515-02-0

Molecular Formula

C10H25NOSi2

Molecular Weight

231.48 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)butanamide

InChI

InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3

InChI Key

MJPPAQRZXKYMPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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